3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
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Description
The compound “3’,6’-Diacetyloxy-2’,7’-dichloro-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid” is a chemical compound . It is also known as 6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate SucciniMidyl Ester .
Molecular Structure Analysis
The molecular formula of this compound is C29H17Cl2NO11 . The canonical SMILES representation isCC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl
. Physical and Chemical Properties Analysis
The molecular weight of this compound is 626.35 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Novel Xanthone Derivatives
Research into xanthone derivatives, which share a core structural similarity with the specified compound, has revealed various biological activities. For example, new xanthones isolated from endophytic fungi exhibit diverse chemical properties, potentially relevant for pharmacological applications. These findings indicate the potential of xanthone derivatives in drug discovery and development (Zu-Jian Liao et al., 2018).
Fluorescence Probes for Reactive Oxygen Species
The development of novel fluorescence probes, designed for the detection of highly reactive oxygen species (hROS), highlights the use of specific chemical structures in biomedical research. These probes, including compounds structurally related to xanthenes, can selectively detect and differentiate various ROS, underscoring their utility in studying oxidative stress and related biological processes (Ken-ichi Setsukinai et al., 2003).
Coordination Chemistry and Material Science
The synthesis and coordination reactions of benzofuran derivatives have been explored for their potential in creating new materials and complexes. This research avenue demonstrates the chemical versatility and applicability of benzofuran derivatives in developing novel compounds with specific physical and chemical properties (S. C. Mojumdar et al., 2009).
Antimicrobial and Antiviral Applications
Studies on various benzofuran derivatives have shown promising antimicrobial and antiviral activities. For instance, compounds isolated from Heliotropium filifolium exhibited specific activities against Gram-positive bacteria, suggesting their potential use in developing new antibacterial agents (A. Urzúa et al., 2008). Similarly, new anti-HIV xanthones from Pyrenacantha kaurabassana highlight the potential of such compounds in antiviral therapy (Justin J. Omolo et al., 2012).
Enzymatic Inhibition for Therapeutic Research
The investigation of specific benzofuran and xanthone derivatives as enzyme inhibitors, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggests their potential therapeutic applications in treating diseases associated with enzyme dysfunction. These studies underscore the importance of chemical diversity in searching for new therapeutic agents (Weiming Luo et al., 2005).
Properties
IUPAC Name |
3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Cl2O9/c1-10(28)33-21-8-19-15(6-17(21)26)25(14-4-3-12(23(30)31)5-13(14)24(32)36-25)16-7-18(27)22(34-11(2)29)9-20(16)35-19/h3-9H,1-2H3,(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIVVDSJIOOZOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)O)C(=O)O4)Cl)OC(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Cl2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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